![molecular formula C21H18N2O3 B2892720 1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 899724-56-2](/img/structure/B2892720.png)
1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that exhibits a range of biological activities, making it a promising candidate for drug development and other research applications.
Scientific Research Applications
Organic Synthesis and Molecular Structures
Researchers have synthesized various pyrazole derivatives and analyzed their structures to understand their chemical properties and potential applications. For example, the synthesis of ionic salts from pyrazole compounds has been explored, revealing insights into their organized assemblies and molecular interactions (Zheng et al., 2013). Similarly, studies on the synthesis and characterization of novel pyrazolines and oxadiazoles have shown their structural diversity and potential for further functionalization (Aghekyan et al., 2020).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antibacterial and antimicrobial activities of pyrazole derivatives. Compounds synthesized from furan and pyrazole moieties have been evaluated for their efficacy against various bacteria and fungi, showing promising results in some cases (Hamed et al., 2020). This highlights the potential of such compounds in developing new antimicrobial agents.
Antioxidant Properties
Research has also been conducted on the antioxidant properties of chalcone derivatives synthesized from furan-2-carbonyl compounds. These studies indicate that some of these compounds exhibit significant antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases (Prabakaran et al., 2021).
Molecular Docking and Biological Evaluation
Pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities through both experimental methods and molecular docking studies. These investigations provide valuable insights into the compounds' mechanisms of action and their potential therapeutic applications (Ravula et al., 2016).
Mechanism of Action
Target of Action
The primary target of TCMDC-124921, also known as 1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124921 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the compound . This interaction results in the inhibition of PfCLK3, disrupting the normal functioning of the malaria parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124921 affects the protein translation machinery of the malaria parasite . PfCLK3 is involved in the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Therefore, the inhibition of PfCLK3 disrupts these biochemical pathways, affecting the parasite’s ability to properly translate proteins .
Pharmacokinetics
falciparum killing assays . This suggests that the compound has good bioavailability and is able to effectively reach its target within the parasite.
Result of Action
The result of TCMDC-124921’s action is the effective killing of P. falciparum parasites . By inhibiting PfCLK3, the compound disrupts essential biochemical pathways within the parasite, leading to its death .
properties
IUPAC Name |
furan-2-yl-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-11-6-5-10-16(19)18-14-17(15-8-3-2-4-9-15)22-23(18)21(24)20-12-7-13-26-20/h2-13,18H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFFIZCZRCRQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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